AZD5213 - 1119807-02-1

AZD5213

Catalog Number: EVT-260468
CAS Number: 1119807-02-1
Molecular Formula: C19H25N3O2
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD-5213 is a histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy.
Source and Classification

AZD5213 is classified as a histamine H3 receptor antagonist and inverse agonist. It was developed by AstraZeneca and has been investigated for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and mild cognitive impairment. The compound's unique properties allow it to selectively bind to the histamine H3 receptor, distinguishing it from other compounds that may have broader effects on histaminergic signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD5213 involves multiple steps, including the preparation of various intermediates. Although specific proprietary details are not publicly disclosed, general synthetic routes include:

  1. Preparation of Intermediates: Initial compounds are synthesized through established organic chemistry techniques involving functional group modifications.
  2. Final Product Formation: The final steps involve coupling reactions and purification processes to yield AZD5213 in high purity.

The synthesis typically employs techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the product.

Molecular Structure Analysis

Structure and Data

AZD5213 has a complex molecular structure characterized by several functional groups that facilitate its interaction with the histamine H3 receptor. Its molecular formula is C19H24N4O2, and it features a bicyclic core structure connected to various substituents that enhance its binding affinity.

  • Canonical SMILES: C1CC(C1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)C(=O)N
  • Molecular Weight: Approximately 332.42 g/mol
  • Appearance: Solid powder with a purity greater than 98%.

This structural configuration is crucial for its selective antagonistic activity against the histamine H3 receptor.

Chemical Reactions Analysis

Reactions and Technical Details

AZD5213 undergoes several chemical reactions that are significant for its functionality:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often using agents like potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically using lithium aluminum hydride.
  • Substitution Reactions: These involve replacing one atom or group with another, facilitated by nucleophiles or halogens.

The outcomes of these reactions depend on the specific reagents and conditions employed during synthesis.

Mechanism of Action

Process and Data

AZD5213 operates primarily as an inverse agonist at the histamine H3 receptor. By binding to this receptor, it stabilizes it in an inactive conformation, effectively reducing its activity. This mechanism leads to an increase in neurotransmitter release in the brain, particularly enhancing cognitive functions such as attention and memory.

Key pharmacokinetic parameters observed during clinical studies include:

  • Half-life: Approximately 5 hours
  • Peak Plasma Concentration (Cmax): Varies with dosage but shows dose-dependent increases.
  • Receptor Occupancy: Ranges from 16% to 90%, indicating effective modulation of the histamine system throughout the day without disrupting sleep at night.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Soluble in dimethyl sulfoxide (DMSO).
  • Stability: Exhibits stability over three years when stored properly.
  • Purity: Greater than 98%, ensuring minimal impurities that could affect biological activity.

These properties are critical for both laboratory research applications and potential therapeutic use.

Applications

Scientific Uses

AZD5213 has a wide array of applications across different fields:

  1. Chemistry: Serves as a tool compound for studying histamine H3 receptor interactions.
  2. Biology: Investigated for its effects on sleep-wake cycles, cognition, and food intake regulation.
  3. Medicine: Explored as a potential treatment for cognitive disorders like Alzheimer's disease.
  4. Industry: Used in preclinical and clinical research to assess safety, efficacy, and pharmacokinetic profiles.
Introduction to AZD5213

Pharmacological Classification of AZD5213

AZD5213 is a small-molecule inverse agonist that selectively targets the histamine H₃ (H₃R) receptor. It functions as a competitive, rapidly reversible antagonist with high binding affinity, exhibiting a potency (Kᵢ) of 0.5 nM and functional activity (IC₅₀) of 3 nM at human H₃ receptors [1]. The compound demonstrates exceptional selectivity (>10,000-fold) across 335 off-target receptors and enzymes, minimizing interactions with unrelated neurotransmitter systems [1] [2]. As a CNS penetrant, AZD5213 achieves therapeutic concentrations in the brain following oral administration, with in vivo occupancy studies confirming dose-dependent engagement of H₃ receptors across species (pKᵢ values: rat 8.5, mouse 8.3, non-human primate 8.4) [1] [3]. Its mechanism involves blocking presynaptic H₃ autoreceptors, thereby enhancing histamine release while simultaneously disinhibiting the release of acetylcholine, dopamine, and norepinephrine in cortical regions [1] [2].

Table 1: Key Pharmacodynamic Properties of AZD5213

ParameterValueExperimental Context
H₃R Kᵢ0.5 nMHuman receptor binding assay
Functional IC₅₀3 nMCell-based activity assay
Selectivity index>10,000-fold335 off-target screens
In vivo occupancy (free brain concentration)pKᵢ 8.3–8.5Rodent/NHP models
Primary neurotransmitters modulatedHistamine, ACh, DA, NERat prefrontal cortex release

Historical Development and Rationale for Targeting Histamine H₃ Receptors

The development of AZD5213 (2008–2015) by AstraZeneca emerged from evolving understanding of H₃ receptor neurobiology. Early research established H₃ receptors as auto- and heteroreceptors regulating histamine, acetylcholine, and monoamine release—neurotransmitters critical for cognition, wakefulness, and pain processing [5] [2]. Pre-2010 compounds faced challenges due to prolonged receptor occupancy causing nocturnal sleep disruption, limiting therapeutic utility [2]. AZD5213 was engineered specifically to achieve circadian-optimized receptor engagement, leveraging its short half-life (~5 hours) and rapid absorption (Tₘₐₓ 0.7–2.0 hours) to permit high daytime occupancy while allowing nighttime receptor disengagement [1] [2] [3].

Critical milestones included:

  • 2010–2011 PET Studies: Phase I trials (NCT01194986) used the radioligand [¹¹C]AZ12807110 to establish saturable, dose-dependent H₃ occupancy (16–90%) and calculate plasma Kᵢ,ₚₗ (1.14 nM). A 0.1mg dose achieved ~50% occupancy, providing the quantitative basis for circadian dosing [2] [3].
  • 2013–2015 Phase II Expansion: Clinical evaluation in Tourette’s syndrome (NCT01904773), Alzheimer’s disease, mild cognitive impairment (2013), and painful diabetic neuropathy (NCT01928381) [4] [6]. Despite promising mechanisms, development was discontinued post-Phase II, though the compound remains a key pharmacological tool for H₃ research.

Table 2: Key Development Milestones for AZD5213

TimelineDevelopment PhaseSignificant Findings
2010–2011Phase I PET Occupancy Study (D3030C00003)Established Kᵢ,ₚₗ of 1.14 nM; circadian-compatible pharmacokinetics [3]
2013Phase II InitiationTrials launched for Tourette’s, AD, MCI, neuropathic pain [4]
2015Clinical DiscontinuationAll development halted post-Phase II [4]

Key Academic and Therapeutic Motivations for AZD5213 Research

Cognitive Enhancement Mechanisms

Preclinical studies demonstrated AZD5213’s efficacy in reversing scopolamine-induced memory deficits and enhancing novel object recognition in rodents at doses as low as 0.33mg/kg orally [1]. This aligned with H₃ receptor distribution in corticostriatal circuits—pathways implicated in attention, executive function, and memory consolidation [5] [2]. Academic interest centered on its ability to amplify histaminergic and cholinergic tone without direct muscarinic activation, potentially avoiding gastrointestinal side effects of acetylcholinesterase inhibitors [1] [8]. Clinical PET data further validated its unique "high-daytime/low-nocturnal" occupancy profile, theoretically enabling 24-hour cognitive benefits without sleep disruption—a limitation of earlier H₃ antagonists [2].

Neuropathic Pain Modulation

Beyond cognition, AZD5213 reversed neuropathic pain in rodent models through H₃-mediated noradrenaline and dopamine release in pain-processing regions like the prefrontal cortex [1]. A 2021 cross-over study (NCT01928381) explored its adjunctive potential with pregabalin in diabetic neuropathy, mechanistically leveraging H₃ heteroreceptor blockade to amplify descending inhibitory pathways [1].

Neurodevelopmental Disorders

Research linked histamine deficiency to disrupted corticostriatal development in Tourette’s syndrome and obsessive-compulsive disorder [5]. Though AZD5213’s development in Tourette’s (NCT01904773) was discontinued, it provided foundational insights into H₃ modulation of striatal dopamine—a pathophysiological factor in tics [4] [5].

Table 3: Therapeutic Mechanisms of AZD5213 in Preclinical Models

Therapeutic AreaModel SystemKey OutcomeProposed Mechanism
Cognitive EnhancementScopolamine-impaired ratsReversed memory deficit (0.33mg/kg po)↑ ACh, DA, NE in prefrontal cortex
Neuropathic PainRodent neuropathy modelsMechanical allodynia reversal↑ NE/DA in pain modulation pathways
Neurodevelopmental ModulationTransgenic HDC-deficient miceImproved striatal circuit functionRestoration of histaminergic neurotransmission

Properties

CAS Number

1119807-02-1

Product Name

AZD5213

IUPAC Name

4-[(1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl]benzamide

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H25N3O2/c20-18(23)14-6-4-13(5-7-14)16-12-17(16)19(24)22-10-8-21(9-11-22)15-2-1-3-15/h4-7,15-17H,1-3,8-12H2,(H2,20,23)/t16-,17+/m1/s1

InChI Key

VCQZCDSEWSFTPO-SJORKVTESA-N

SMILES

NC(=O)c1ccc(cc1)[C@H]2C[C@@H]2C(=O)N3CCN(CC3)C4CCC4

Solubility

Soluble in DMSO

Synonyms

AZD-5213

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)C(=O)N

Isomeric SMILES

C1CC(C1)N2CCN(CC2)C(=O)[C@H]3C[C@@H]3C4=CC=C(C=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.